Superior Proteolytic Stability of d-beta-Homoglutamine vs. L-Glutamine in Peptide Backbones
Incorporation of d-beta-Homoglutamine into a peptide sequence confers significantly enhanced proteolytic stability compared to the use of natural L-glutamine. This is a direct consequence of its beta-amino acid structure, where the additional methylene group in the backbone is not recognized by common proteases . This is a class-level property of beta-amino acids and is not shared by alpha-amino acids like L-glutamine.
| Evidence Dimension | Proteolytic Stability |
|---|---|
| Target Compound Data | Qualitatively: High resistance to standard proteases |
| Comparator Or Baseline | L-Glutamine (alpha-amino acid): Susceptible to proteolytic cleavage |
| Quantified Difference | Not available as a direct quantitative comparison for this specific compound, but a well-established class-level difference. |
| Conditions | General peptide backbone context (class-level inference) |
Why This Matters
This is a primary driver for procuring d-beta-Homoglutamine for creating long-acting or more stable peptide-based therapeutics and probes, as it directly addresses the major limitation of natural peptide half-life.
